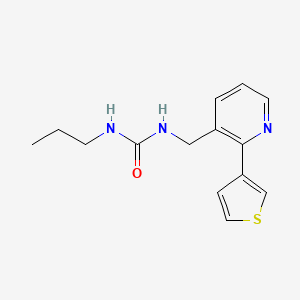

1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-propyl-3-[(2-thiophen-3-ylpyridin-3-yl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS/c1-2-6-16-14(18)17-9-11-4-3-7-15-13(11)12-5-8-19-10-12/h3-5,7-8,10H,2,6,9H2,1H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUXWPUDXCMASP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)NCC1=C(N=CC=C1)C2=CSC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea typically involves the following steps:

Formation of the Pyridine Intermediate: The pyridine ring substituted with a thiophene group can be synthesized through a series of reactions, including halogenation and subsequent coupling reactions.

Urea Formation: The pyridine intermediate is then reacted with an isocyanate derivative to form the urea moiety. This step often requires the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure, which may interact with biological targets.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of 1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea involves its interaction with specific molecular targets. The urea moiety can form hydrogen bonds with biological macromolecules, while the thiophene and pyridine rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

1-Propyl-3-((2-(thiophen-2-yl)pyridin-3-yl)methyl)urea: Similar structure but with a different thiophene substitution pattern.

1-Propyl-3-((2-(furan-3-yl)pyridin-3-yl)methyl)urea: Similar structure but with a furan ring instead of thiophene.

1-Propyl-3-((2-(pyridin-3-yl)pyridin-3-yl)methyl)urea: Similar structure but with an additional pyridine ring.

Uniqueness

1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is unique due to the presence of both thiophene and pyridine rings, which can confer distinct electronic and steric properties. This uniqueness can lead to specific interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antitumor research. This article reviews the biological activity of this compound, drawing from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound features a urea functional group linked to a thiophene and pyridine moiety, which are known for their diverse biological activities. The structural formula can be represented as follows:

This structure suggests potential interactions with biological targets, particularly enzymes and receptors.

Antimicrobial Activity

Research indicates that derivatives of thiophene and pyridine, similar to this compound, exhibit significant antimicrobial properties. For instance, compounds containing thiophene rings have shown effectiveness against various strains of bacteria and fungi.

In a study evaluating urea derivatives with thiophene moieties, several compounds demonstrated minimum inhibitory concentrations (MICs) in the micromolar range against Mycobacterium tuberculosis, indicating strong potential for development as antimycobacterial agents .

Table 1: Antimicrobial Activity of Thiophene Derivatives

| Compound | MIC (µM) | Target Organism |

|---|---|---|

| TTU5 | 1.56 | Mycobacterium tuberculosis |

| TTU6 | 3.125 | Mycobacterium tuberculosis |

| TTU12 | 12.5 | Mycobacterium tuberculosis |

Antitumor Activity

The compound's potential as an antitumor agent has also been explored. In vitro studies have shown that urea derivatives can inhibit cancer cell proliferation. For example, related compounds have been tested against various cancer cell lines, yielding IC50 values that suggest moderate to potent activity .

Table 2: Antitumor Activity of Related Urea Compounds

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Urea Derivative A | 16.23 | U937 |

| Urea Derivative B | 17.94 | THP-1 |

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. Molecular docking studies suggest that the urea carbonyl group forms hydrogen bonds with target proteins, while the thiophene and pyridine rings engage in hydrophobic interactions within the binding sites .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

- Case Study on Antimycobacterial Efficacy : A series of thiophene-containing urea derivatives were tested against drug-resistant strains of M. tuberculosis. The results showed that modifications in substituents significantly affected the compounds' efficacy, emphasizing the importance of structure-activity relationships (SAR) in drug design .

- Antitumor Studies : In vitro assays revealed that certain urea derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells, showcasing their potential as targeted therapies .

Q & A

Q. What are the common synthetic routes for preparing 1-Propyl-3-((2-(thiophen-3-yl)pyridin-3-yl)methyl)urea and its structural analogs?

Methodological Answer: Synthesis of urea derivatives typically involves coupling aryl isocyanates with substituted anilines or amines. For example, a general procedure involves reacting arylisocyanate (0.2 mmol) with aniline derivatives in tetrahydrofuran (THF) at room temperature, followed by purification via flash chromatography using hexane/ethyl acetate gradients . Optimization of substituents on the pyridine and thiophene rings can be achieved by varying precursor reagents, such as substituting 3-pyridinylmethanol with thiophene-containing analogs during intermediate synthesis. Key steps include monitoring reaction completion via TLC and characterizing intermediates using H/C NMR .

Q. How can researchers optimize reaction conditions to improve the yield of urea derivatives?

Methodological Answer: Yield optimization involves:

- Solvent selection : Polar aprotic solvents like THF or DMF enhance solubility of aromatic intermediates .

- Catalyst use : Lewis acids (e.g., ZnCl) may accelerate urea formation in sterically hindered systems.

- Temperature control : Room-temperature reactions minimize side products, while elevated temperatures (40–60°C) may be needed for sluggish reactions .

- Purification : Gradient elution in flash chromatography (e.g., 10–50% ethyl acetate in hexane) improves separation of urea products from unreacted starting materials .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- H/C NMR : Confirm regiochemistry of the pyridine-thiophene linkage and urea NH protons. For example, NH protons in urea derivatives typically resonate at δ 8.5–10.5 ppm in DMSO-d .

- IR Spectroscopy : Urea carbonyl (C=O) stretches appear at ~1640–1680 cm, while NH stretches are observed at ~3300–3440 cm^{-1 .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H] or [M+Na]) with <2 ppm error .

Advanced Research Questions

Q. What in vitro assays are recommended to evaluate the antiproliferative activity of this compound?

Methodological Answer:

- NCI-60 Screening : Utilize the National Cancer Institute’s 60-cell-line panel to assess broad-spectrum activity. Compounds showing GI < 10 µM are prioritized for further study .

- Apoptosis Assays : Measure caspase-3/7 activation in treated cancer cells (e.g., MCF-7 or A549) via fluorogenic substrates .

- Kinase Inhibition Profiling : Test against kinases like EGFR or VEGFR2 using competitive binding assays to identify molecular targets .

Q. How does the substitution pattern on the pyridine and thiophene rings influence biological activity?

Methodological Answer:

- Thiophene Modifications : Introducing electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the thiophene 3-position enhances electrophilic interactions with target proteins .

- Pyridine Substituents : Methyl or methoxy groups at the pyridine 4-position improve solubility and membrane permeability, as shown in analogs with IC values <5 µM in leukemia models .

- Urea Linker Flexibility : Rigidifying the urea moiety (e.g., cyclization) may reduce off-target effects while maintaining potency .

Q. What computational methods can predict the binding affinity of this compound with molecular targets?

Methodological Answer:

- Molecular Docking : Use Schrödinger’s Glide or AutoDock Vina to model interactions with kinases (e.g., EGFR). Focus on hydrogen bonding between the urea NH and kinase hinge regions .

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors to predict IC trends .

- MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability and identify key residues (e.g., Lys721 in EGFR) involved in interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.